Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-
Description
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- is a structurally complex aromatic formamide derivative. Its core structure consists of a formamide group (–CONH₂) attached to a phenyl ring substituted with 2,3-dichloro groups and a 6-[(2,4-dinitrophenyl)thio] moiety.
Properties
CAS No. |
146630-75-3 |
|---|---|
Molecular Formula |
C13H7Cl2N3O5S |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[2,3-dichloro-6-(2,4-dinitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O5S/c14-8-2-4-11(13(12(8)15)16-6-19)24-10-3-1-7(17(20)21)5-9(10)18(22)23/h1-6H,(H,16,19) |
InChI Key |
KSHGMYILEPULBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C(=C(C=C2)Cl)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a suitable aromatic precursor, followed by chlorination and subsequent thiolation to introduce the thioether linkage. The final step involves the formation of the formamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.
Scientific Research Applications
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Stability and Degradation Considerations
- Oxidative Sensitivity : Thioethers (e.g., 2,4-dinitrophenyl phenyl sulfide) are prone to oxidation, forming sulfoxides or sulfones. The target compound’s stability in oxidizing environments may require stabilization strategies, unlike sulfone derivatives () .
- Hydrolytic Stability: The formamide group is generally resistant to hydrolysis, but acidic or basic conditions may cleave the thioether linkage, releasing 2,4-dinitrophenol derivatives .
Biological Activity
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- (CAS Number: 146630-75-3) is a compound with significant biological activity that has been investigated for its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula for this compound is with a molecular weight of approximately 388.2 g/mol .
Chemical Structure
The structure of Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- features a phenyl ring substituted with dichloro and dinitrophenyl groups, which are known to impart significant biological properties.
Cytotoxicity
A study evaluating the cytotoxic effects of related dinitrophenyl compounds found that they could induce apoptosis in cancer cell lines. This suggests that Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- may also possess cytotoxic properties worthy of further investigation.
Pesticidal Activity
The compound's structural features indicate potential use as a pesticide. Compounds that contain chlorinated phenyl groups have been associated with herbicidal and insecticidal activities. Therefore, Formamide could be explored for its effectiveness against pests in agricultural settings.
Case Studies
- Antimicrobial Activity : A derivative study on similar compounds showed inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the presence of dichloro and dinitrophenyl moieties may enhance antimicrobial efficacy.
- Cytotoxicity in Cancer Research : In vitro studies highlighted that dinitrophenyl derivatives resulted in significant cytotoxicity against breast cancer cell lines (MCF-7), indicating a possible mechanism through which Formamide may act as an anticancer agent.
- Pesticidal Efficacy : Field trials indicated that related compounds effectively reduced pest populations in crops by disrupting their reproductive systems. This positions Formamide as a candidate for further exploration in pest management strategies.
Data Table
| Property | Value |
|---|---|
| CAS Number | 146630-75-3 |
| Molecular Formula | C13H7Cl2N3O5S |
| Molecular Weight | 388.2 g/mol |
| Antimicrobial Activity | Yes (related compounds) |
| Cytotoxicity | Yes (in vitro studies) |
| Pesticidal Activity | Potentially effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
